N-(15Z-四二十碳烯酰)-1-脱氧鞘氨醇-4-烯

描述

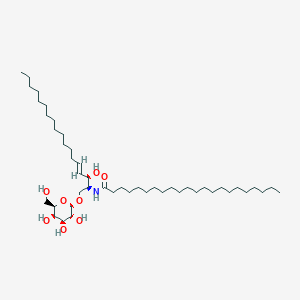

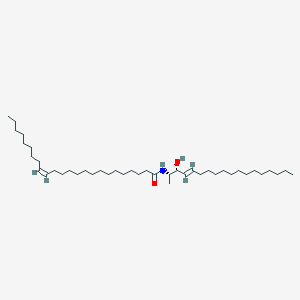

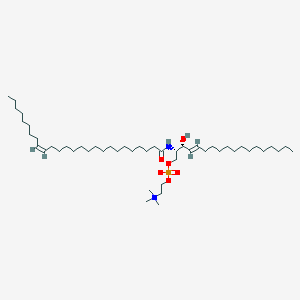

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine, also known as N-(15Z-tetracosenoyl)-sphinganine or C24:1 Dihydroceramide (d18:0/24:1 (15Z)), is a dihydroceramide . The ceramide N-acyl group is specified as (15Z)-tetracosenoyl (nervonoyl) .

Molecular Structure Analysis

The molecular formula of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine is C42H83NO3 . It has a molecular weight of 650.11 . The compound contains 45 heavy atoms, 2 of 2 defined stereocentres, 38 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine include a density of 0.9±0.1 g/cm3, a boiling point of 750.0±50.0 °C at 760 mmHg, and a flash point of 407.4±30.1 °C . It has a molar refractivity of 203.3±0.3 cm3, a polar surface area of 70 Å2, a polarizability of 80.6±0.5 10-24 cm3, a surface tension of 35.6±3.0 dyne/cm, and a molar volume of 717.1±3.0 cm3 .科学研究应用

阐明天然 1-脱氧鞘氨醇的化学结构

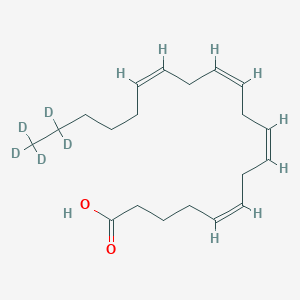

1-脱氧鞘脂质(1-deoxySLs)的化学结构和代谢,包括 N-(15Z-四二十碳烯酰)-1-脱氧鞘氨醇-4-烯等化合物,对于了解其在科学研究中的生物学作用和应用至关重要。1-脱氧鞘脂质是由丝氨酸棕榈酰转移酶的替代底物使用形成的,缺乏典型鞘脂质中存在的 C1-OH 基团。它们的病理性升高与遗传性感觉和自主神经病变 1 型 (HSAN1) 和 2 型糖尿病有关,可能导致 β 细胞衰竭和糖尿病性感觉神经病变。Steiner 等人 (2016) 的一项研究用同位素标记的 D3-1-脱氧鞘氨醇补充 HEK293 细胞,将形成的 D3-1-脱氧鞘氨醇 (1-deoxySO) 与合成鞘氨醇标准品进行比较,揭示了 1-脱氧鞘脂质与典型鞘脂质相比具有不同的碳碳双键位置,这影响了它们的代谢和功能 (Steiner 等人,2016)。

1-脱氧鞘脂质诱导的神经毒性

Güntert 等人 (2016) 探讨了 1-脱氧鞘脂质,特别是 1-脱氧鞘氨醇,对培养神经元的神经毒性作用。他们的研究结果表明,1-脱氧鞘脂质诱导快速的神经元细胞骨架破坏,调节细胞骨架调节成分,并代谢为 1-脱氧二氢神经酰胺,这与细胞死亡途径有关。值得注意的是,1-脱氧鞘脂质也影响 NMDAR 信号传导,表明了一种复杂的神经毒性机制,可以为 HSAN1 和糖尿病性感觉多发性神经病变等疾病的治疗方法提供信息 (Güntert 等人,2016)。

细胞毒性 1-脱氧鞘脂质的代谢

Alecu 等人 (2016) 发现了一种以前未知的代谢途径,能够降解与 HSAN1、2 型糖尿病和糖尿病性感觉多发性神经病变有关的细胞毒性 1-脱氧鞘脂质。他们的研究确定了由细胞色素 P450 (CYP)4F 酶形成的八种 1-脱氧鞘脂质下游代谢物。这一发现为治疗干预开辟了新的途径,因为靶向 CYP4F 酶有可能减轻这些疾病中 1-脱氧鞘脂质水平升高的毒性作用 (Alecu 等人,2016)。

生化分析

Biochemical Properties

It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that C24:1 1-deoxyCer may interact with enzymes such as serine palmitoyltransferase and other biomolecules involved in sphingolipid synthesis.

Cellular Effects

It has been suggested that these lipids might play important roles in normal cell regulation and in the pathology of diseases in which they are elevated, such as hereditary sensory autonomic neuropathies or diabetes .

Molecular Mechanism

It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that C24:1 1-deoxyCer may exert its effects at the molecular level through interactions with enzymes such as serine palmitoyltransferase and other biomolecules involved in sphingolipid synthesis.

Temporal Effects in Laboratory Settings

It has been found as a major deoxyceramide species in mouse embryonic fibroblasts (MEFs) following application of 1-deoxysphinganine alkyne or 1-deoxysphinganine-d3 .

Dosage Effects in Animal Models

It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that the effects of C24:1 1-deoxyCer may vary with dosage in animal models.

Metabolic Pathways

It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that C24:1 1-deoxyCer may be involved in the metabolic pathways of sphingolipid synthesis.

Transport and Distribution

It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that C24:1 1-deoxyCer may be transported and distributed within cells and tissues as part of the process of sphingolipid synthesis.

Subcellular Localization

It has been found that 1-deoxysphingolipids localize to mitochondria, which induces mitochondrial dysfunction . This suggests that C24:1 1-deoxyCer may also localize to mitochondria and affect their function.

属性

IUPAC Name |

(Z)-N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h18-19,36,38,40-41,44H,4-17,20-35,37,39H2,1-3H3,(H,43,45)/b19-18-,38-36+/t40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEIPTFJIHXKQL-OSHZVMBRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

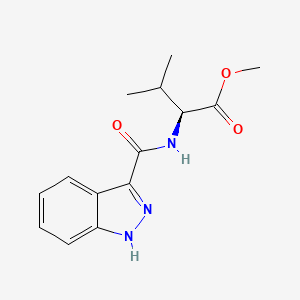

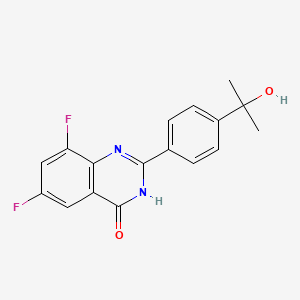

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)

![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)